![molecular formula C16H18N2O6S B2621247 ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate CAS No. 873589-12-9](/img/structure/B2621247.png)
ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles that have been widely studied for their diverse biological activities. This particular compound is characterized by the presence of a piperazine ring, a sulfonyl group, and an ethyl ester moiety, making it a unique and versatile molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Formation of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions, where piperazine reacts with appropriate electrophilic intermediates.
Esterification: The final step involves esterification to introduce the ethyl ester moiety, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of green solvents and catalysts may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the coumarin core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized coumarin derivatives.
Reduction: Reduced piperazine or coumarin derivatives.
Substitution: Substituted piperazine or coumarin derivatives.
Applications De Recherche Scientifique
Ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-2-oxo-2H-chromen-6-yl aceta: Another coumarin derivative with similar structural features.
Ethyl 4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1-piperazinecarboxylate: A structurally related compound with a methoxy group instead of a sulfonyl group.
Coumarin derivatives with antimicrobial and antioxidant activities: Various coumarin derivatives that exhibit similar biological activities.
Uniqueness
Ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate is unique due to the presence of the sulfonyl group, which can enhance its biological activity and specificity
Propriétés
IUPAC Name |
ethyl 4-(2-oxochromen-6-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-2-23-16(20)17-7-9-18(10-8-17)25(21,22)13-4-5-14-12(11-13)3-6-15(19)24-14/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJLMSFZANXFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
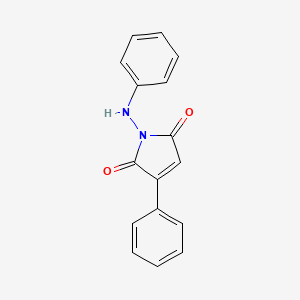
![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)
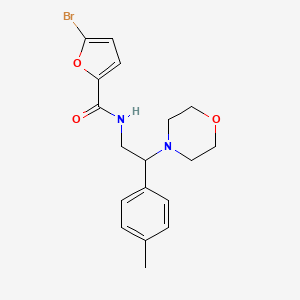
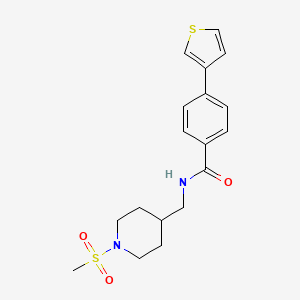
![5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2621170.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea](/img/structure/B2621172.png)
![1-(3,5-dimethylphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2621174.png)
![N-(1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2621175.png)
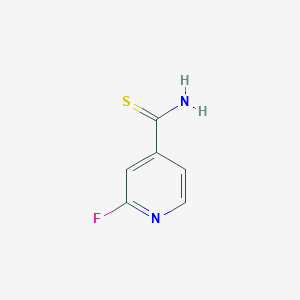
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2621178.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2621179.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2621180.png)
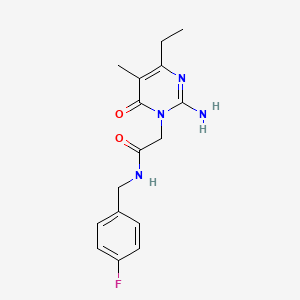
![N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline](/img/structure/B2621187.png)
